15,17-Dihydroxyprogesterone

Description

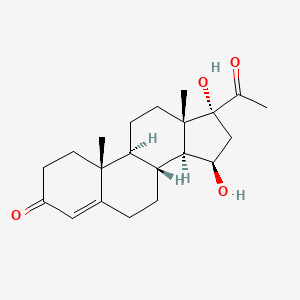

Structure

2D Structure

3D Structure

Properties

CAS No. |

71118-02-0 |

|---|---|

Molecular Formula |

C21H30O4 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,15R,17R)-17-acetyl-15,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O4/c1-12(22)21(25)11-17(24)18-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(18,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15-,16+,17-,18-,19+,20+,21+/m1/s1 |

InChI Key |

FWKZKCGCFQKDQY-KCTPXNJMSA-N |

SMILES |

CC(=O)C1(CC(C2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O |

Isomeric SMILES |

CC(=O)[C@]1(C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O |

Canonical SMILES |

CC(=O)C1(CC(C2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O |

Synonyms |

15,17-dihydroxyprogesterone 15beta,17alpha-dihydroxy-4-pregnen-3,20-dione |

Origin of Product |

United States |

Biosynthesis and Biotransformation of 15,17 Dihydroxyprogesterone

Microbial Transformation Pathways for Progesterone (B1679170) Hydroxylation

Microbial hydroxylation is a key biotransformation reaction used to functionalize the steroid skeleton. Fungi, in particular, possess a diverse array of enzymes capable of introducing hydroxyl groups at various, often non-activated, carbon atoms with high regio- and stereoselectivity. researchfloor.org This capability is exploited for the industrial production of steroid intermediates. researchfloor.orgunito.it The hydroxylation of progesterone can occur at numerous positions, including 6β, 11α, 11β, 12β, 14α, 15α, 15β, and 17α, depending on the microorganism employed. mdpi.comnih.gov

The synthesis of dihydroxylated progesterones involves specific microbial strains that can catalyze hydroxylation at two distinct positions on the steroid molecule.

Research involving the fermentation of progesterone derivatives with Aspergillus giganteus has led to the study of various hydroxylated products. Among the compounds evaluated for their binding affinity to the chick oviduct progesterone receptor was 15β,17-dihydroxyprogesterone, indicating its generation through this microbial fermentation process. nih.gov

Several other fungal strains are known for their potent and specific hydroxylation capabilities on progesterone and its derivatives, although they may not produce 15,17-dihydroxyprogesterone specifically. Instead, they form other dihydroxylated isomers.

Fusarium culmorum : This filamentous fungus is well-documented for its ability to hydroxylate progesterone. It typically yields a mixture of 15α-hydroxyprogesterone and 12β,15α-dihydroxyprogesterone. orientjchem.orgorientjchem.org Studies have also shown that when 17α-hydroxyprogesterone is used as the substrate, Fusarium culmorum can introduce a hydroxyl group at either the 6β or 15α position. nih.gov The hydroxylation at position 15α is a consistent finding across several Fusarium species. unito.it

Acremonium strictum : This fungus has been identified as a biocatalyst for progesterone transformation, specifically producing hydroxylated pregnene-like steroids. oup.com When cultured with progesterone, Acremonium strictum PTCC 5282 yields two main metabolites: 15α-hydroxyprogesterone and 15α-hydroxydeoxycorticosterone. oup.comresearchgate.net

Other fungi, such as Aspergillus fumigatus, can produce 7β,15β-dihydroxyprogesterone and 11α,15β-dihydroxyprogesterone. orientjchem.orgscispace.com Isaria farinosa has been shown to convert 17α-hydroxyprogesterone into 6β,17α-dihydroxyprogesterone and 12β,17α-dihydroxyprogesterone, among other products. mdpi.com

| Microorganism | Substrate | Key Dihydroxylated Products |

| Aspergillus giganteus | Progesterone derivative | 15β,17-Dihydroxyprogesterone nih.gov |

| Fusarium culmorum | Progesterone | 12β,15α-Dihydroxyprogesterone orientjchem.orgorientjchem.orgscispace.com |

| Isaria farinosa | 17α-Hydroxyprogesterone | 6β,17α-Dihydroxyprogesterone, 12β,17α-Dihydroxyprogesterone mdpi.com |

| Aspergillus fumigatus | Progesterone | 7β,15β-Dihydroxyprogesterone, 11α,15β-Dihydroxyprogesterone orientjchem.orgscispace.com |

The primary precursor for the microbial synthesis of hydroxylated progesterone derivatives is progesterone itself. biorxiv.org This foundational C21 steroid serves as the starting material for a wide range of biotransformations. nih.govoup.com

Additionally, already hydroxylated steroids can act as precursor molecules for subsequent biotransformations to yield di- or tri-hydroxylated products. For instance, 17α-hydroxyprogesterone is a key intermediate in steroid biosynthesis and can be used as a substrate by microorganisms like Fusarium culmorum and Isaria farinosa to produce further hydroxylated compounds, such as 15α,17α-dihydroxyprogesterone or 6β,17α-dihydroxyprogesterone. mdpi.comnih.gov Similarly, 11α-hydroxyprogesterone can be microbially converted to dihydroxy-derivatives like 11α,15α-dihydroxypregn-4-ene-3,20-dione. researchgate.net

The introduction of hydroxyl groups at the C15 and C17 positions of the steroid D-ring is a significant biotransformation that alters the molecule's properties.

C17-Hydroxylation : The hydroxylation at the C17 position, specifically forming the 17α-hydroxy derivative, is a common step in endogenous steroid metabolism, catalyzed by the enzyme 17α-hydroxylase (CYP17A1). nih.govmdpi.com This converts progesterone into 17α-hydroxyprogesterone. mdpi.com This product can then serve as a substrate for further microbial hydroxylation.

C15-Hydroxylation : Microbial systems are particularly effective at C15-hydroxylation, a reaction that is difficult to achieve with chemical methods. Fungi can introduce the hydroxyl group in either the alpha (α) or beta (β) orientation. Fusarium and Acremonium species are noted for their 15α-hydroxylating activity on progesterone. unito.itnih.govoup.com Other fungi and bacteria are capable of 15β-hydroxylation. jmb.or.krnih.gov

The formation of this compound can occur via the microbial hydroxylation of 17α-hydroxyprogesterone at the C15 position. For example, Fusarium culmorum is capable of hydroxylating 17α-hydroxyprogesterone to yield products including a 15α-hydroxylated version. nih.gov

Specific Microorganisms in this compound Synthesis

Enzymatic Conversions Leading to and from this compound

The specific enzymatic reactions that lead to hydroxylated steroids are predominantly catalyzed by a class of heme-containing enzymes known as cytochrome P450 monooxygenases (CYPs) . brandeis.eduresearchgate.net These enzymes are responsible for a wide variety of oxidative reactions in steroid metabolism.

The formation of this compound involves at least two separate hydroxylation steps, likely catalyzed by different P450 enzymes with distinct regioselectivity:

17α-Hydroxylase (CYP17A1) : This enzyme catalyzes the conversion of progesterone to 17α-hydroxyprogesterone. mdpi.com In humans, CYP17A1 is a key steroidogenic enzyme. mdpi.com Microbial P450s can also exhibit this activity.

15-Hydroxylase : The subsequent hydroxylation at the C15 position is catalyzed by microbial P450 enzymes. Bacterial enzymes, such as CYP106A2 from Bacillus megaterium, are known to be highly effective 15β-hydroxylases for progesterone. nih.govresearchgate.net Fungal P450 enzymes found in Fusarium species are responsible for the characteristic 15α-hydroxylation of progesterone. unito.itnih.gov A specific cytochrome P450 from Fusarium graminearum was identified that catalyzes both 12β- and 15α-hydroxylation of progesterone. nih.gov

Role of Specific Hydroxylases (e.g., 15β-hydroxylase, 17α-hydroxylase)

The introduction of hydroxyl (-OH) groups onto the progesterone molecule to form this compound is catalyzed by a class of enzymes known as hydroxylases, which are often part of the cytochrome P450 superfamily.

17α-hydroxylase (CYP17A1): The initial and critical step in the pathway leading to this compound is the hydroxylation at the carbon-17 position of progesterone. This reaction is catalyzed by the enzyme steroid 17α-hydroxylase, encoded by the CYP17A1 gene. wikipedia.orge-apem.org This enzyme is a key player in steroidogenesis, converting progesterone into 17α-hydroxyprogesterone (17α-OHP). wikipedia.orgwikipedia.org 17α-OHP is a crucial endogenous steroid hormone and serves as an intermediate in the biosynthesis of glucocorticoids like cortisol, as well as androgens and estrogens. wikipedia.orgimmunotech.cz The 17α-hydroxylase activity of CYP17A1 is essential for producing 17α-hydroxylated steroids, which are precursors for these vital hormones. oup.comuniprot.org The enzyme is primarily expressed in the adrenal glands and the gonads. wikipedia.orgoup.cominterscienceinstitute.com

15β-hydroxylase: The subsequent hydroxylation at the carbon-15 (B1200482) position is often carried out by microbial enzymes. For instance, the cytochrome P450 enzyme CYP106A2, from the bacterium Bacillus megaterium, is known to function as a 15β-hydroxylase, acting on progesterone and its derivatives. nih.govresearchgate.netresearchgate.net Fungi also possess the capability for steroid hydroxylation. Strains of Aspergillus giganteus have been used in the fermentation of progesterone derivatives, and the fungus Phomopsis amygdali can transform progesterone into 15β-hydroxy progesterone. magtech.com.cnnih.gov The biotransformation of 17α-hydroxyprogesterone by a Bacillus species has been shown to yield 15α,17-dihydroxypregn-4-ene-3,20-dione, indicating the action of a 15α-hydroxylase on a 17-hydroxylated substrate. nih.gov The regioselectivity of these enzymes is a key area of research, with studies aiming to engineer mutants with enhanced specificity for particular hydroxylation positions. nih.govnih.gov

Sequential or Concurrent Hydroxylation Events

The biosynthesis of this compound from progesterone appears to be a sequential process rather than a concurrent one. The available evidence suggests a stepwise enzymatic modification.

The pathway typically begins with the action of 17α-hydroxylase (CYP17A1) on progesterone to produce the intermediate, 17α-hydroxyprogesterone. wikipedia.orgevitachem.com This initial hydroxylation is a well-established step in mammalian steroid synthesis. immunotech.cz Following this, a second hydroxylation event occurs at the C-15 position. This subsequent step is often facilitated by microbial hydroxylases, which act on the 17α-hydroxyprogesterone substrate. nih.govevitachem.com For example, the synthesis of this compound can be achieved through enzymatic hydroxylation where CYP17A1 facilitates the initial hydroxylation at the 17-position, which is then followed by further modifications to introduce the hydroxyl group at the 15-position. evitachem.com

Studies on microbial biotransformation support this sequential model. Fermentation of 17α-hydroxyprogesterone with microorganisms like Bacillus species leads to the production of 15α,17-dihydroxypregn-4-ene-3,20-dione. nih.gov Similarly, research into the biotransformation of progesterone by various fungi shows that monohydroxylated products are often formed first, which can then be further hydroxylated to create dihydroxy derivatives. scispace.commdpi.com For instance, the transformation of 17α-hydroxyprogesterone by the fungus Isaria farinosa yields products of both monohydroxylation (6β,17α-dihydroxyprogesterone) and dihydroxylation (6β,12β,17α-trihydroxyprogesterone), indicating a stepwise process. mdpi.comresearchgate.net

Metabolites Derived from this compound in Biotransformation

Once formed, this compound can be a substrate for further enzymatic reactions, leading to various metabolites. The study of its biotransformation, largely explored through microbial systems, reveals several potential metabolic pathways.

The biotransformation of the direct precursor, 17α-hydroxyprogesterone, provides significant insight into the potential metabolic fate of this compound. In fermentations with a Bacillus species, 17α-hydroxyprogesterone was metabolized into several compounds, including:

Androst-4-ene-3,17-dione : This indicates the action of a 17,20-lyase, an enzyme activity also possessed by CYP17A1, which cleaves the side chain of 17-hydroxylated steroids. wikipedia.orgnih.gov

15α,17-dihydroxypregn-4-ene-3,20-dione : The direct product of 15α-hydroxylation. nih.gov

6β,17,20α-trihydroxypregn-4-ene-3-one : A novel pregnane (B1235032) analogue resulting from further hydroxylation and reduction reactions. nih.gov

Other microbial transformations of 17α-hydroxyprogesterone have yielded different hydroxylated derivatives. For example, the fungus Isaria farinosa can produce 6β,17α-dihydroxyprogesterone, 12β,17α-dihydroxyprogesterone, and 6β,12β,17α-trihydroxyprogesterone. mdpi.comresearchgate.net While these are not direct metabolites of this compound, they demonstrate that additional hydroxylations at various positions (such as C-6 and C-12) are common metabolic routes in the biotransformation of dihydroxyprogesterone analogues. Furthermore, the hydroxyl groups of this compound can undergo reactions such as oxidation to form ketones or esterification with carboxylic acids to form esters. evitachem.com

Enzymatic Mechanisms and Characterization of Steroid Hydroxylases Relevant to 15,17 Dihydroxyprogesterone

Steroid 15-Hydroxylase (e.g., CYP2A4, P450pra, BaCYP106A6, CYP109B1)

Microbial cytochrome P450 monooxygenases (CYPs) are particularly noteworthy for their ability to introduce hydroxyl groups at various positions on the steroid skeleton, including the C15 position. jmb.or.krmdpi.com These enzymes are attractive biocatalysts for the pharmaceutical industry due to their high regio- and stereoselectivity. d-nb.info

The quest to understand and harness 15α-hydroxylation has led to the identification and cloning of several responsible genes from microbial sources. For instance, the gene encoding a steroid 15α-hydroxylase, designated as P450pra, was identified in Penicillium raistrickii ATCC 10490. researchgate.netnih.gov This was achieved through a combination of transcriptomic profiling and subsequent functional expression in Saccharomyces cerevisiae. researchgate.netnih.gov The identified open reading frame (ORF) of P450pra is 1563 base pairs long, encoding a protein of 520 amino acids. researchgate.netnih.gov Targeted gene deletion confirmed that P450pra is solely responsible for the 15α-hydroxylation of 13-methyl-estr-4-ene-3,17-dione in this organism. researchgate.netnih.gov

Similarly, a novel CYP steroid hydroxylase, BaCYP106A6, was identified in a Bacillus species. researchgate.netkoreascience.kr This enzyme was characterized through in vitro assays and structural analysis. researchgate.netkoreascience.kr Another example is CYP109B1 from Bacillus subtilis, which has been functionally characterized for its steroid hydroxylation capabilities. mdpi.com

| Enzyme | Source Organism | Gene Length (bp) | Encoded Protein (amino acids) | Reference |

|---|---|---|---|---|

| P450pra | Penicillium raistrickii ATCC 10490 | 1563 | 520 | researchgate.netnih.gov |

| BaCYP106A6 | Bacillus sp. | Not specified | Not specified | researchgate.netkoreascience.kr |

| CYP109B1 | Bacillus subtilis | Not specified | Not specified | mdpi.com |

The regio- and stereoselectivity of microbial steroid hydroxylases are defining features of their catalytic activity. For example, BaCYP106A6 from a Bacillus species demonstrates high regio- and stereoselectivity, specifically hydroxylating the C15 region of progesterone (B1679170) and androstenedione (B190577) to produce 15β-hydroxyprogesterone and 15β-hydroxyandrostenedione, respectively. jmb.or.krnih.gov In contrast, CYP109B1 from Bacillus subtilis hydroxylates testosterone (B1683101) and boldenone (B1667361) to yield their 15β-hydroxylated forms. mdpi.com

The fungus Fusarium culmorum is known for its 15α-hydroxylase activity on various steroidal compounds. mdpi.com Interestingly, the regioselectivity can sometimes be altered through protein engineering. For instance, while CYP154C5 from Nocardia farcinica typically exhibits high selectivity for 16α-hydroxylation, it was found to exclusively perform 15α-hydroxylation on 5α-androstan-3-one, a substrate lacking a C17 oxygen functional group. researchgate.netbiorxiv.org

| Enzyme | Source Organism | Substrate | Product | Reference |

|---|---|---|---|---|

| BaCYP106A6 | Bacillus sp. | Progesterone | 15β-Hydroxyprogesterone | jmb.or.krnih.gov |

| BaCYP106A6 | Bacillus sp. | Androstenedione | 15β-Hydroxyandrostenedione | jmb.or.krnih.gov |

| CYP109B1 | Bacillus subtilis | Testosterone | 15β-Hydroxytestosterone | mdpi.com |

| CYP154C5 | Nocardia farcinica | 5α-Androstan-3-one | 15α-Hydroxy-5α-androstan-3-one | researchgate.netbiorxiv.org |

The activity of steroid 15-hydroxylases is biochemically characterized using in vitro enzyme assays. jmb.or.kr These assays typically involve incubating the purified enzyme with a steroid substrate and necessary cofactors, followed by analysis of the products using techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). nih.govjmb.or.kr For example, the characterization of two CYP154C3 proteins from Streptomyces species involved assays with heterologous redox partners (putidaredoxin and putidaredoxin reductase) and showed that both enzymes had a higher affinity for progesterone. jmb.or.krsemanticscholar.org The optimal pH for these enzymes was found to be in the range of 7.0 to 7.8, with an optimal temperature range of 30 to 37°C. jmb.or.krsemanticscholar.org

Bioconversion assays with BaCYP106A6 revealed that it effectively hydroxylates progesterone, with a conversion rate of approximately 70% after 15 minutes of incubation. jmb.or.krnih.gov Such assays are crucial for determining substrate specificity, reaction kinetics, and the optimal conditions for enzymatic activity. jmb.or.kr

Structural analysis of steroid 15-hydroxylases provides valuable insights into the molecular basis of their regio- and stereoselectivity. The crystal structure of BaCYP106A6 was determined at a resolution of 2.8 Å, which allowed for the investigation of its substrate-binding site. researchgate.netkoreascience.krnih.gov Comparison with other bacterial steroid hydroxylases led to the identification of a unique arginine residue (Arg295) that may be a key determinant of substrate specificity and regioselectivity in this enzyme. researchgate.netnih.gov

Molecular docking and energy minimization studies with BaCYP106A6 showed that for substrates like progesterone and androstenedione, the distance between the heme iron and the C15 of the steroid is 4.3 Å and 3.8 Å, respectively, indicating a feasible conformation for hydroxylation at this position. nih.gov The analysis of CYP109 family crystal structures has revealed large and flexible active site cavities capable of accommodating different ligands, where the positioning of the steroid is influenced by both hydrophilic and hydrophobic interactions. mdpi.com

Steroid 17-Hydroxylase/17,20-Lyase (CYP17A1)

CYP17A1 is a pivotal enzyme in human steroidogenesis, exhibiting dual catalytic functions: 17α-hydroxylase activity and 17,20-lyase activity. wikipedia.orgmdpi.com It is a member of the cytochrome P450 superfamily and is located in the endoplasmic reticulum. wikipedia.orgnih.gov

The enzymatic activity of CYP17A1 is a critical branch point in the steroidogenic pathway, directing precursors towards the synthesis of either glucocorticoids or sex hormones. mdpi.comnih.gov

17α-Hydroxylase Activity: This function involves the addition of a hydroxyl group at the C17 position of C21 steroids. wikipedia.orguniprot.orguniprot.org CYP17A1 catalyzes the conversion of pregnenolone (B344588) to 17α-hydroxypregnenolone and progesterone to 17α-hydroxyprogesterone. acs.orgoup.com This step is essential for the subsequent production of cortisol. mdpi.comumich.edu

17,20-Lyase Activity: Following 17α-hydroxylation, CYP17A1 can perform a second reaction, cleaving the C17-C20 bond of the hydroxylated products. nih.govumich.edu This lyase reaction converts 17α-hydroxypregnenolone into dehydroepiandrosterone (B1670201) (DHEA) and 17α-hydroxyprogesterone into androstenedione. nih.govacs.org This activity is the gateway to the biosynthesis of all androgens and estrogens. wikipedia.orgaacrjournals.org

The enzyme shows a preference for the Δ5 substrate, 17α-hydroxypregnenolone, converting it to DHEA with approximately 50-fold higher efficiency than the conversion of the Δ4 substrate, 17α-hydroxyprogesterone, to androstenedione. oup.comumich.edu The catalytic activities of CYP17A1 require the transfer of electrons from NADPH, a process mediated by cytochrome P450 oxidoreductase (POR). mdpi.com The 17,20-lyase activity is further allosterically stimulated by cytochrome b5. mdpi.comuniprot.org

| Enzymatic Activity | Substrate | Product | Subsequent Pathway | Reference |

|---|---|---|---|---|

| 17α-Hydroxylase | Pregnenolone | 17α-Hydroxypregnenolone | Glucocorticoid and Sex Hormone Synthesis | acs.orgoup.com |

| Progesterone | 17α-Hydroxyprogesterone | Glucocorticoid Synthesis | acs.orgoup.com | |

| 17,20-Lyase | 17α-Hydroxypregnenolone | Dehydroepiandrosterone (DHEA) | Sex Hormone Synthesis | nih.govacs.org |

| 17α-Hydroxyprogesterone | Androstenedione | Sex Hormone Synthesis (less efficient pathway) | nih.govacs.org |

Mechanistic Aspects of 17-Hydroxylation

The 17α-hydroxylation of steroids is a critical reaction in the biosynthesis of glucocorticoids and sex hormones. medlineplus.govoup.com This reaction is catalyzed by the enzyme Cytochrome P450 17A1 (CYP17A1), also known as steroid 17α-monooxygenase. wikipedia.orgacs.org CYP17A1 is a heme-containing monooxygenase located in the endoplasmic reticulum of adrenal and gonadal cells. nih.gov The catalytic mechanism for the hydroxylation at the C17 position of the steroid nucleus, such as in progesterone, follows the general P450 catalytic cycle. nih.gov

The process begins with the binding of the substrate, like progesterone, to the active site of the enzyme. nih.gov This is followed by a one-electron reduction of the heme iron from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state, with electrons typically supplied by NADPH via the cytochrome P450 reductase (POR). nih.govuniprot.org Molecular oxygen then binds to the ferrous heme, forming a ternary complex. A second electron, which can be donated by either POR or cytochrome b5, reduces the dioxygen adduct to a ferric-peroxo intermediate. acs.orgnih.gov

Protonation of this intermediate leads to the cleavage of the O-O bond, releasing a water molecule and forming a highly reactive iron(IV)-oxo species known as Compound I. acs.orgresearchgate.net This potent oxidizing agent is responsible for the hydroxylation reaction. acs.org Compound I abstracts a hydrogen atom from the C17 position of the steroid substrate, creating a transient substrate radical and a hydroxido-iron(IV) intermediate. researchgate.net This is followed by a "rebound" step where the hydroxyl group is transferred back to the carbon radical, resulting in the formation of the 17α-hydroxylated product. researchgate.net Density functional theory (DFT) calculations have determined that the activation barriers for hydroxylation at various positions are close, with a slight preference for 17α-hydroxylation. acs.orgnih.gov Structural studies show that substrates like pregnenolone and progesterone bind in the active site, hydrogen-bonding to an asparagine residue (Asn202), in an orientation that favors the production of 17α-hydroxy metabolites. nih.govnih.gov

Substrate Specificity and Product Formation of CYP17A1 (e.g., from progesterone)

CYP17A1 is a key enzyme in steroidogenesis that exhibits dual functionality: 17α-hydroxylase and 17,20-lyase activities. wikipedia.orgmdpi.com Its substrate specificity and the resulting products are crucial determinants of the steroidogenic pathway, directing precursors towards either glucocorticoid or sex hormone synthesis. medlineplus.govmdpi.com The enzyme acts on C21 steroids, primarily pregnenolone and progesterone. wikipedia.orguniprot.org

While CYP17A1 hydroxylates both pregnenolone and progesterone at roughly equivalent rates to form their respective 17α-hydroxylated products, its subsequent 17,20-lyase activity shows a strong preference for 17α-hydroxypregnenolone over 17α-hydroxyprogesterone. nih.govnih.gov The conversion of 17α-hydroxyprogesterone to androstenedione by the lyase function is notably inefficient in humans. nih.govwikipedia.org

When progesterone is the substrate, the primary product of CYP17A1's hydroxylase activity is 17α-hydroxyprogesterone. nih.govmedscape.com However, the enzyme is somewhat promiscuous. nih.gov Research has shown that human CYP17A1 also produces 16α-hydroxyprogesterone as a minor product, accounting for about 20% of the total product formed from progesterone. nih.gov A trace amount of 21-hydroxyprogesterone (11-deoxycorticosterone, DOC) can also be formed. nih.govnih.gov This indicates that progesterone can adopt different orientations within the active site, allowing for hydroxylation at positions other than C17. nih.gov The ability to produce both 16- and 17-hydroxylated products from progesterone suggests a degree of flexibility in substrate positioning within the enzyme's active site. nih.gov

| Substrate | Enzyme Activity | Major Product | Minor Products | Reference |

|---|---|---|---|---|

| Progesterone | 17α-hydroxylase | 17α-Hydroxyprogesterone | 16α-Hydroxyprogesterone, 21-Hydroxyprogesterone (DOC) | nih.gov |

| 17α-Hydroxyprogesterone | 17,20-lyase | Androstenedione (low efficiency) | 16α,17α-dihydroxyprogesterone | nih.govwikipedia.org |

Receptor Interactions and Molecular Structure Activity Relationships

Binding Affinity to Steroid Receptors (e.g., Progesterone (B1679170) Receptor)

The affinity with which a steroid binds to its receptor is a critical determinant of its potency. Studies have focused on quantifying this binding for 15,17-dihydroxyprogesterone and comparing it to progesterone and other related compounds.

Research utilizing the progesterone receptor from chick oviduct has provided quantitative data on the binding affinity of progesterone derivatives. nih.gov Titration experiments with the chick progesterone receptor have revealed the presence of two distinct binding sites with different affinities for progesterone, a high-affinity site (Kd = 1 nM) and a lower-affinity site (Kd = 25 nM). nih.gov

When compared to progesterone, 17α-hydroxyprogesterone (17-OHP) exhibits significantly weaker binding to the progesterone receptor. nih.gov The introduction of a hydroxyl group at the 17α position diminishes its affinity. researchgate.net Further modifications, such as the addition of a caproate ester to form 17α-hydroxyprogesterone caproate (OHPC), result in a compound with a binding affinity for the human progesterone receptor that is approximately 26-30% that of progesterone. nih.govresearchgate.netnih.gov Hydroxyprogesterone acetate (B1210297) (OHPA) has a slightly higher affinity than OHPC but still less than half the affinity of progesterone. wikipedia.orghandwiki.org

Interactive Table: Relative Binding Affinities of Progesterone Derivatives

| Compound | Receptor | Relative Binding Affinity (%) (Progesterone = 100%) | Source |

| Progesterone | Human PR-A | 100 | nih.gov |

| Human PR-B | 100 | nih.gov | |

| Rabbit Uterine PR | 100 | nih.gov | |

| 17α-Hydroxyprogesterone (17-OHP) | Rabbit Uterine PR | 1 | nih.gov |

| 17α-Hydroxyprogesterone Caproate (OHPC) | Human PR-A | 30 | nih.gov |

| Human PR-B | 26 | nih.gov | |

| Rabbit Uterine PR | 26 | nih.gov | |

| Hydroxyprogesterone Acetate (OHPA) | PR-A Isoform | Slightly higher than OHPC | wikipedia.orghandwiki.org |

| PR-B Isoform | Slightly higher than OHPC | wikipedia.orghandwiki.org |

PR: Progesterone Receptor

Influence of Hydroxyl and Oxo Substituents on Receptor Binding

The presence and position of hydroxyl and oxo groups on the progesterone scaffold significantly impact its ability to bind to the progesterone receptor. nih.gov Studies have shown that the introduction of hydroxyl and oxo substituents at the C-11 and C-15 positions of progesterone markedly reduces its affinity for the chick oviduct progesterone receptor. nih.gov This suggests that the steric bulk and polarity introduced by these functional groups interfere with the optimal fit of the ligand within the receptor's binding pocket.

Structure-Activity Relationships (SAR) in this compound Analogues

The study of structure-activity relationships (SAR) provides valuable insights into how chemical modifications of a lead compound, such as this compound, affect its biological activity.

The introduction of a hydroxyl group at the C-15 position of 17-hydroxyprogesterone leads to a decrease in its affinity for the progesterone receptor. nih.gov However, this loss of affinity can be reversed by the acetylation of the C-15 hydroxyl group. nih.gov The resulting compound, 15β-acetoxy-17-hydroxyprogesterone, demonstrates restored binding affinity. nih.gov This suggests that while the hydroxyl group itself is detrimental to binding, its conversion to an acetyl group can mitigate this negative effect, possibly by altering the molecule's polarity and steric interactions within the receptor. nih.gov Acetylation can increase a peptide's stability by protecting it from degradation. sigmaaldrich.com

The findings from SAR studies have significant implications for understanding the mechanistic details of how ligands interact with steroid receptors. The differential effects of hydroxylation and acetylation at specific positions on the steroid backbone highlight the precise structural requirements for effective receptor binding. nih.gov These studies underscore the importance of the three-dimensional conformation of the ligand and its complementary fit within the receptor's binding site. Such research is crucial for the rational design of novel steroid receptor modulators with specific agonist or antagonist properties for therapeutic applications. iarc.fr

Synthetic Methodologies for Research Applications

Biotechnological Synthesis via Microbial Fermentation

Biotechnological synthesis using microbial fermentation is a prominent method for producing hydroxylated steroid derivatives like 15,17-dihydroxyprogesterone. This approach leverages the enzymatic machinery of microorganisms to perform specific hydroxylation reactions on a progesterone (B1679170) substrate.

Filamentous fungi are particularly well-suited for this purpose due to their diverse enzymatic systems. For instance, incubation of progesterone with certain fungal strains can lead to the formation of various dihydroxyprogesterone isomers. One notable example involves the use of Aspergillus fumigatus, which has been shown to produce 11α,15β-dihydroxyprogesterone from progesterone. Similarly, fermentation of progesterone with Fusarium culmorum has yielded 12β,15α-dihydroxyprogesterone. These examples highlight the capability of microbial systems to introduce hydroxyl groups at various positions on the steroid nucleus, including the C15 and C17 positions, through specific enzymatic action.

Maximizing the yield of the target dihydroxylated progesterone in microbial fermentation requires careful optimization of various parameters. nih.gov Key factors that influence the efficiency and selectivity of the biotransformation process include the composition of the fermentation medium, pH, temperature, agitation speed, and substrate concentration. nih.govjocpr.com

For designing a production medium, the selection of appropriate carbon and nitrogen sources is crucial as they significantly impact microbial growth and enzyme activity. nih.gov Additionally, physical parameters must be fine-tuned to ensure optimal conditions for the specific microbial strain being used. Response surface methodology (RSM) is a statistical technique often employed to map the response surface and identify the optimal operating parameters to achieve the desired product yield. mdpi.comresearchgate.net For example, in the production of other hydroxylated steroids, optimizing shaker speeds has been shown to significantly impact the bioconversion efficiency. researchgate.net By systematically adjusting these variables, researchers can enhance the production of this compound and minimize the formation of unwanted byproducts.

Table 1: Key Fermentation Parameters for Optimization

| Parameter | Description | Potential Impact on Yield |

|---|---|---|

| Carbon Source | Provides energy and carbon skeletons for microbial growth and metabolism. | Affects biomass production and enzyme synthesis. |

| Nitrogen Source | Essential for the synthesis of proteins, including enzymes. | Can influence the level and activity of hydroxylating enzymes. |

| pH | Affects enzyme stability and activity, as well as nutrient uptake. | Suboptimal pH can lead to reduced enzyme function and lower yields. |

| Temperature | Influences microbial growth rate and enzyme kinetics. | Each microorganism has an optimal temperature range for growth and product formation. |

| Agitation Speed | Affects mixing and oxygen transfer in the fermentation broth. | Important for aerobic microorganisms and can influence metabolic pathways. |

| Substrate Conc. | The initial amount of progesterone added to the fermentation. | High concentrations can be inhibitory to microbial growth or enzyme activity. |

Whole-cell biocatalysis is an increasingly important tool in organic synthesis, offering a cost-effective and environmentally friendly way to produce valuable pharmaceutical ingredients. orientjchem.orgnih.gov This approach utilizes intact microbial cells, which contain the necessary enzymes and cofactors for the desired biotransformation. The use of whole cells is particularly advantageous when the enzymes involved are unstable in isolated form or require expensive cofactors. nih.gov

Advances in synthetic biology and metabolic engineering have enabled the rational design of whole-cell biocatalysts. nih.gov By introducing genes for specific hydroxylating enzymes into microbial hosts like Escherichia coli or yeast, it is possible to create engineered strains capable of producing specific dihydroxyprogesterone isomers. researchgate.net This "cell foundry" approach allows for the construction of artificial biocatalytic cascades, where multiple enzymatic steps can be carried out in a single pot. For example, engineered E. coli strains have been developed to produce hydrocortisone (B1673445) from progesterone through a multi-step enzymatic process. A similar strategy could be employed for the targeted synthesis of this compound by expressing the appropriate cytochrome P450 monooxygenases.

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis combines the strengths of both chemical and enzymatic reactions to create efficient and selective synthetic pathways. nih.gov This strategy often involves the chemical synthesis of a precursor molecule, which is then subjected to one or more enzymatic transformations to introduce specific functional groups, such as hydroxyl groups, with high regio- and stereoselectivity. plos.org

In the context of this compound, a chemo-enzymatic route could involve the chemical synthesis of a progesterone derivative that is a suitable substrate for a specific hydroxylase enzyme. The enzymatic step would then introduce the hydroxyl groups at the C15 and C17 positions. This approach can be advantageous over purely chemical methods, which may require complex protection and deprotection steps and can suffer from low yields. nih.gov The integration of enzymatic steps allows for milder reaction conditions and can lead to the formation of optically pure products. plos.org

Purification Strategies for Research-Grade this compound

After synthesis, the purification of this compound is a critical step to obtain a high-purity compound suitable for research applications. The choice of purification method depends on the scale of the synthesis and the nature of the impurities present in the crude product.

For laboratory-scale purification, chromatographic techniques are commonly employed. Thin-layer chromatography (TLC) can be used for the initial separation and identification of the desired product from a mixture of steroids. karger.com For larger quantities, column chromatography using silica (B1680970) gel is a standard method for isolating and purifying the target compound. nih.gov

High-performance liquid chromatography (HPLC) is another powerful technique for the final purification and analysis of this compound. researchgate.net By selecting an appropriate column and mobile phase, it is possible to achieve excellent separation of the desired product from closely related isomers and other impurities.

In addition to chromatography, solvent extraction can be used as a preliminary purification step. nih.gov For example, liquid-liquid extraction with a suitable organic solvent can be used to separate the steroid from the aqueous fermentation broth or reaction mixture. karger.com Crystallization is another effective method for obtaining highly pure this compound, provided a suitable solvent system can be found.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Progesterone |

| 11α,15β-Dihydroxyprogesterone |

| 12β,15α-Dihydroxyprogesterone |

Analytical Methodologies for Research Characterization of 15,17 Dihydroxyprogesterone

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating specific metabolites from intricate mixtures. For a compound like 15,17-Dihydroxyprogesterone, which may exist alongside structurally similar steroids, high-resolution separation is critical for accurate analysis.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and preliminary quantification of progesterone (B1679170) metabolites. researchgate.netresearchgate.net In the analysis of hydroxylated progestins, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. nih.gov The separation is based on the differential partitioning of metabolites between the two phases. Dihydroxylated metabolites like this compound are more polar than progesterone and will, therefore, have shorter retention times.

The system typically consists of a quaternary pump, a multiple wavelength UV detector, and an autosampler. nih.gov Detection is often performed using a UV detector, as the α,β-unsaturated ketone in the A-ring of the steroid nucleus exhibits characteristic absorbance around 240-250 nm. researchgate.net By comparing the retention time of a peak in a sample to that of a purified standard, tentative identification and quantification can be achieved.

Table 1: Illustrative HPLC Parameters for Progesterone Metabolite Analysis

| Parameter | Typical Conditions |

| System | Agilent 1100 or equivalent nih.gov |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of acetonitrile (B52724) and water nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temp. | 25-40°C nih.gov |

| Detection | UV at 240-250 nm |

| Injection Vol. | 10-20 µL |

For highly sensitive and specific quantification, particularly in complex research samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govnih.gov This technique couples the superior separation capabilities of HPLC (or Ultra-High-Performance Liquid Chromatography, UHPLC) with the precise detection and structural analysis power of tandem mass spectrometry. nih.govcreative-proteomics.com LC-MS/MS offers significant advantages over older methods like immunoassays, which can suffer from cross-reactivity with other steroids, leading to inaccurate results. semanticscholar.orgnih.gov

In a typical LC-MS/MS workflow for this compound, the analyte is first separated on a chromatographic column. The eluent is then introduced into the mass spectrometer's ion source, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates protonated molecular ions [M+H]⁺. creative-proteomics.comthermofisher.com

The first quadrupole of the tandem mass spectrometer selects this precursor ion, which is then fragmented in a collision cell. The second quadrupole analyzes the resulting product ions. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and allows for precise quantification even at very low concentrations (femtomolar to picomolar range). nih.govgoogle.comresearchgate.net

Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Value/Setting |

| LC System | UHPLC System (e.g., NexeraX2, ACQUITY UPLC) shimadzu.comwaters.com |

| Column | C18 or HSS T3 (e.g., 2.1 x 50 mm, 1.8 µm) waters.com |

| Ionization Mode | Positive ESI or APCI creative-proteomics.comthermofisher.com |

| Precursor Ion [M+H]⁺ | m/z 347.2 (for C₂₁H₃₀O₄) |

| SRM Transitions | Quantifier Transition (e.g., 347.2 → 329.2 for loss of H₂O) |

| Qualifier Transition (e.g., 347.2 → 109.1 for steroid backbone fragment) creative-proteomics.com | |

| Internal Standard | Stable isotope-labeled this compound-dₙ |

Spectroscopic Methods for Structure Confirmation

While chromatography provides separation and quantification, spectroscopic methods are indispensable for the unambiguous confirmation of a molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of a novel compound like this compound. nih.govfrontiersin.org It provides detailed information about the chemical environment of each carbon and hydrogen atom, allowing for the definitive assignment of hydroxylation sites.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of different types of protons and their connectivity. The introduction of hydroxyl groups at the C-15 and C-17 positions would cause significant downfield shifts for the protons attached to or near these carbons. Similarly, the ¹³C NMR spectrum would show characteristic shifts for the C-15 and C-17 carbons, indicating their attachment to electronegative oxygen atoms. rsc.org

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. rsc.orgrsc.org

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace out the spin systems within the steroid rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which is vital for determining the stereochemistry (α or β orientation) of the hydroxyl groups. uzh.ch

By analyzing these spectra, researchers can confirm that hydroxylation has occurred and, specifically, that the -OH groups are located at the C-15 and C-17 positions. nih.gov

Mass spectrometry provides two key pieces of structural information: the exact molecular weight and a fragmentation pattern that serves as a molecular fingerprint. High-resolution mass spectrometry (HRMS) can determine the elemental composition of this compound (C₂₁H₃₀O₄) by measuring its mass with very high accuracy. The molecular weight of progesterone (C₂₁H₃₀O₂) is 314.22, while the addition of two hydroxyl groups to form this compound would increase the monoisotopic mass to 346.21.

Tandem MS (MS/MS), as used in LC-MS/MS, fragments the parent ion (e.g., m/z 347.2 for [M+H]⁺) into smaller, characteristic product ions. researchgate.net The fragmentation pattern is dependent on the molecule's structure. For instance, neutral losses of water (H₂O, 18 Da) are common for hydroxylated steroids. The specific fragments generated can help differentiate this compound from other dihydroxyprogesterone isomers, as the position of the hydroxyl groups influences which bonds are most likely to break. creative-proteomics.com

Strategies for Minimizing Analytical Interference in Complex Biological Matrices

Analyzing low-concentration metabolites in biological matrices like plasma, serum, or urine is challenging due to the presence of numerous interfering compounds (e.g., other steroids, lipids, proteins). nih.gov Effective strategies are required to ensure analytical accuracy.

Sample Preparation: The initial step is to remove the bulk of interfering substances.

Liquid-Liquid Extraction (LLE): This classic technique uses an organic solvent (e.g., methyl-tert-butyl-ether) to selectively extract steroids from the aqueous biological sample. waters.com

Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup, using a solid sorbent to retain the analyte of interest while other matrix components are washed away. sciex.com

Enzymatic Hydrolysis: Steroids in biological fluids are often conjugated to glucuronide or sulfate (B86663) groups to increase their water solubility for excretion. Treatment of the sample with enzymes like β-glucuronidase and sulfatase is necessary to cleave these conjugates and measure the total (free + conjugated) steroid concentration. researchgate.net

Analytical Techniques:

High-Resolution Chromatography: Using UHPLC with small-particle columns provides sharper peaks and better separation from closely eluting isomers or other interfering compounds. waters.com

Use of Internal Standards: The most robust method for quantification involves adding a known amount of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) to the sample before extraction. nih.govcreative-proteomics.com This standard behaves identically to the analyte during sample preparation and analysis, correcting for any sample loss or matrix-induced ion suppression in the MS source. nih.gov

High-Specificity MS/MS: The use of MRM in tandem mass spectrometry is inherently highly selective, as it requires a specific precursor ion to fragment into a specific product ion, minimizing the chance that another compound will be mistakenly measured. shimadzu.comoup.com

By combining meticulous sample preparation with the specificity of modern LC-MS/MS and confirming structure with NMR, researchers can confidently characterize and quantify this compound in complex biological samples.

Future Research Directions and Unexplored Avenues

Discovery and Engineering of Novel Biocatalysts for Specific Hydroxylation

The introduction of hydroxyl groups at specific positions on the steroid nucleus can dramatically alter a molecule's biological activity. mdpi.com Biocatalysis, using whole microbial cells or isolated enzymes, offers a powerful and environmentally friendly method for achieving regio- and stereoselective hydroxylations that are often difficult to perform using traditional chemical synthesis. mdpi.commdpi.com

Future research should focus on the discovery of novel biocatalysts capable of specifically hydroxylating progesterone (B1679170) or its derivatives at the C-15 and C-17 positions. A promising starting point is the screening of diverse microbial sources, such as fungi from the genera Aspergillus, Penicillium, and Isaria, which are known to produce a wide array of hydroxylated progesterones. thieme-connect.commdpi.comresearchgate.net For instance, fermentation of progesterone with Aspergillus giganteus has been shown to yield various hydroxylated derivatives, including 15β,17-dihydroxyprogesterone. nih.gov

Beyond discovery, protein engineering presents a key avenue for developing bespoke biocatalysts. Techniques such as directed evolution and rational design can be applied to known steroid-hydroxylating enzymes, particularly those from the cytochrome P450 (CYP) superfamily, to alter their specificity. mdpi.comasm.org By creating mutations in the enzyme's active site, it is possible to shift the position of hydroxylation. nih.gov For example, a microbial P450, CYP105D7, was engineered to significantly improve its ability to perform 16β-hydroxylation on steroid molecules. asm.org A similar strategy could be employed to evolve an enzyme that efficiently and selectively produces 15,17-dihydroxyprogesterone. This involves creating mutant libraries and developing high-throughput screening methods to identify variants with the desired catalytic activity.

| Biocatalyst | Hydroxylation Position(s) | Approach | Reference |

|---|---|---|---|

| Aspergillus giganteus | 15β, 11, and others | Whole-cell biotransformation | nih.gov |

| Aspergillus niger | 11α, 14α, 21 | Whole-cell biotransformation | researchgate.net |

| Isaria fumosorosea | 17α, and others | Whole-cell biotransformation | mdpi.com |

| CYP105D7 (mutant) | 16β, 2β | Rational Design | asm.org |

| P450BM3 (mutant) | 16α/β | Directed Evolution | acs.org |

| CYP2B1 (mutant) | 21 | Rational Design | nih.gov |

Detailed Elucidation of the Enzymatic Active Site and Reaction Mechanism for 15,17-Dihydroxylation

To rationally engineer a biocatalyst for 15,17-dihydroxylation, a deep understanding of the enzyme's structure and catalytic mechanism is essential. mdpi.com Future research must aim to solve the three-dimensional structures of promising steroid hydroxylases, both with and without the substrate bound in the active site. nih.gov This structural information, typically obtained through X-ray crystallography, provides a blueprint for targeted mutagenesis. jmb.or.kr

Investigating the reaction mechanism involves a combination of techniques. Quantum mechanics/molecular mechanics (QM/MM) and other computational models can be used to simulate the reaction pathway, identifying key intermediate steps and transition states. nih.gov For example, the mechanism of many P450 enzymes involves the abstraction of a hydrogen atom from the substrate by a highly reactive iron-oxo species, followed by the rebound of a hydroxyl group to the resulting substrate radical. jst.go.jpsdu.edu.cn Spectroscopic methods can validate these computational models by detecting reaction intermediates. By understanding how the substrate orients within the active site, researchers can identify key amino acid residues that determine whether hydroxylation occurs at C-15, C-17, or another position. mdpi.comacs.org Studies have shown that altering just a few "hotspot" residues within the active site can completely switch the regioselectivity of a steroid hydroxylase. acs.org

| Methodology | Purpose | Key Insights |

|---|---|---|

| X-ray Crystallography | Determine 3D structure of the enzyme active site | Reveals substrate binding pocket, key residues, and conformational changes. nih.gov |

| Molecular Docking/Dynamics | Simulate substrate binding and orientation | Predicts favorable substrate poses for hydroxylation at specific sites. nih.govnih.gov |

| QM/MM Simulations | Model the chemical reaction pathway | Elucidates transition states and the energetics of the catalytic cycle. nih.gov |

| Site-Directed Mutagenesis | Probe the function of specific amino acid residues | Identifies "hotspot" residues that control regioselectivity and activity. asm.orgacs.org |

Exploration of this compound in Non-Mammalian and In Vitro Biological Models

While the precise physiological role of this compound in mammals is not well-defined, its activity in other biological systems could provide critical insights. An important study demonstrated that 15β,17-dihydroxyprogesterone binds to the progesterone receptor in the chick oviduct, although with lower affinity than progesterone itself. nih.gov This finding confirms that the molecule can interact with steroid receptors and warrants further investigation in non-mammalian and in vitro models.

A particularly fruitful area of research would be to explore its effects in fish, where other dihydroxyprogesterones, such as 17α,20β-dihydroxyprogesterone (17,20β-DHP), act as potent maturation-inducing steroids (MIS). researchgate.netplos.orgplos.org These hormones are crucial for triggering the final stages of oocyte maturation and ovulation. plos.orgtrjfas.org In vitro oocyte maturation assays using ovarian follicles from fish species like zebrafish or sturgeon could be employed to determine if this compound can mimic, inhibit, or modulate the effects of native MIS. trjfas.orgcabidigitallibrary.org Such studies could reveal novel endocrine activities and establish these models as valuable tools for screening the biological effects of new steroid analogues.

| Compound | Model System | Observed/Potential Function | Reference |

|---|---|---|---|

| 15β,17-Dihydroxyprogesterone | Chick Oviduct Progesterone Receptor | Binds to the receptor, demonstrating biological relevance. | nih.gov |

| 17α,20β-Dihydroxyprogesterone | Teleost Fish (various species) | Induces oocyte maturation and ovulation. | researchgate.netplos.orgplos.orgtrjfas.org |

| 17α,20β-Dihydroxyprogesterone | Zebrafish (in vivo) | Induces ovulation and natural spawning. | plos.org |

| This compound | Fish Oocyte Maturation Assay (Proposed) | Potential to test for agonistic or antagonistic endocrine activity. |

Development of Advanced Synthetic Routes for Stereoselective Production of Analogues

To fully explore the therapeutic potential and structure-activity relationships of this compound, the development of efficient and stereoselective synthetic routes is paramount. Chemical synthesis provides the flexibility to create a wide range of analogues with modifications not only at C-15 and C-17 but across the entire steroid scaffold. shsbnu.netrsc.org

Future research in this area should focus on developing synthetic strategies that offer precise control over the stereochemistry of the two hydroxyl groups. This is challenging because it requires introducing two functional groups on the D-ring of the steroid with specific spatial orientations. Methodologies that could be explored include:

Stereoselective Epoxide Ring Opening: Creating an epoxide intermediate across the C16-C17 bond and then using a nucleophile to open the ring could establish one of the hydroxyl groups with a defined stereochemistry. shsbnu.net

Catalytic Dihydroxylation: Employing modern catalytic methods, such as those inspired by the Sharpless asymmetric dihydroxylation, could allow for the direct and stereoselective addition of two hydroxyl groups across a double bond introduced in the D-ring. wikipedia.orgresearchgate.net

Conjugate Addition: Stereoselective 1,6-conjugate addition to steroid dienone precursors can be used to install substituents at positions like C-15 with high stereocontrol. nih.gov

The successful development of such routes would enable the production of a library of this compound analogues, including epimers and derivatives with different functional groups, which are essential for the structure-function studies described below. google.comnih.gov

| Synthetic Strategy | Description | Applicability to this compound |

|---|---|---|

| Stereoselective Epoxide Ring Opening | Formation of an epoxide followed by nucleophilic attack to create a hydroxyl group. | Could be used to set the stereochemistry at one of the chiral centers (e.g., C-17). shsbnu.net |

| Asymmetric Dihydroxylation | Direct addition of two hydroxyl groups across a double bond using a chiral catalyst. | Potentially applicable to a Δ15 or Δ16 steroid precursor to install both hydroxyls. wikipedia.org |

| 1,6-Conjugate Addition | Addition of a nucleophile to a conjugated dienone system to introduce substituents. | Could install a functional group at C-15 that can be converted to a hydroxyl group. nih.gov |

| Multi-step Synthesis from Precursors | Building the side chain and D-ring functionality from simpler steroid starting materials. | Allows for significant variation in the final structure. google.com |

Application in Fundamental Steroid Research as a Model Compound for Structure-Function Studies

This compound and its synthetic analogues are ideal tools for fundamental research into steroid biology. By systematically altering the structure and measuring the resulting change in biological activity, researchers can map the specific interactions between a steroid and its receptor. capes.gov.brresearchgate.net

The study on the chick oviduct progesterone receptor is a perfect example of this approach. nih.gov It was found that introducing a 15β-hydroxyl group to 17-hydroxyprogesterone significantly decreased its binding affinity. However, acetylating this 15β-hydroxyl group restored the affinity, demonstrating the critical role of this position and the nature of the substituent in receptor interaction. nih.gov

Future studies could expand on this by:

Synthesizing all four possible stereoisomers (15α,17α; 15α,17β; 15β,17α; 15β,17β) to determine the optimal spatial arrangement for receptor binding and activation.

Introducing different functional groups at C-15 (e.g., keto, methyl, halogen) to probe the electronic and steric requirements of the receptor's binding pocket.

Testing these analogues against a panel of steroid receptors (e.g., progesterone, androgen, glucocorticoid receptors) to assess binding selectivity and identify potential off-target effects.

This use as a model compound will not only illuminate the fundamental principles of steroid-receptor interactions but could also guide the design of new, more selective and potent therapeutic agents. mdpi.com

| Structural Modification | Research Question | Potential Impact |

|---|---|---|

| Acetylation of the 15-hydroxyl group | How does polarity at C-15 affect receptor binding? | Revealed that restoring lipophilicity can recover binding affinity. nih.gov |

| Synthesis of all stereoisomers | What is the precise 3D geometry required for optimal receptor fit? | Defines the stereochemical requirements for biological activity. |

| Introduction of different C-15/C-17 substituents | What are the steric and electronic limits of the receptor binding pocket? | Guides the design of novel agonists or antagonists. |

| Testing against multiple steroid receptors | Is the compound selective for the progesterone receptor? | Assesses potential for therapeutic use and off-target side effects. capes.gov.br |

Q & A

Q. How should researchers address variability in this compound measurements caused by circadian rhythms or diurnal cycles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.